trans-4,5-Epoxy-d2-(E)-2-heptenal
Description
Properties
Molecular Formula |
C7H8D2O2 |
|---|---|
Molecular Weight |
128.17 |
Purity |
95% min. |
Synonyms |
trans-4,5-epoxy-d2-(E)-2-heptenal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Epoxy-Alkenal Family
Epoxy-alkenals share a common backbone of an α,β-unsaturated aldehyde with an epoxide group but differ in chain length and substituents. Key examples include:
| Compound Name | Molecular Formula | Chain Length | Key Features | Odor Threshold | Primary Sources/Contexts |
|---|---|---|---|---|---|
| trans-4,5-Epoxy-(E)-2-heptenal | C₇H₁₀O₂ | 7 carbons | Shorter chain; higher volatility | Not reported | Lipid peroxidation, food aromas |
| trans-4,5-Epoxy-(E)-2-octenal | C₈H₁₂O₂ | 8 carbons | Moderate chain length; balanced lipophilicity | 1.5 pg/L (air) | Oxidized lipids, blood odor studies |
| trans-4,5-Epoxy-(E)-2-nonenal | C₉H₁₄O₂ | 9 carbons | Increased lipophilicity | <1 ppt | Food degradation, aroma analysis |
| trans-4,5-Epoxy-(E)-2-decenal | C₁₀H₁₆O₂ | 10 carbons | Longest chain; lower volatility | 0.07–0.3 ppt | Prickly pear seed oil, blood aroma |
| (E)-2-heptenal (non-epoxidized) | C₇H₁₂O | 7 carbons | Lacks epoxy group; grassy odor | 0.5–1 ppb | Sunflower oil, tomato volatiles |
Notes:
- Chain Length Effects : Longer chains (e.g., decenal) reduce volatility and increase lipophilicity, enhancing persistence in lipid-rich environments .
- Odor Profiles: The epoxy group intensifies metallic/blood-like notes compared to non-epoxidized aldehydes, which exhibit greener, grassier aromas .
- Reactivity : All epoxy-alkenals react with amines (e.g., butylamine) to form fluorescent pyrrole polymers, but shorter chains (heptenal) may polymerize faster due to higher electrophilicity .
Functional Comparisons
Aroma Contributions
- Epoxy-alkenals: Impart metallic, blood-like notes. Decenal is a hallmark of blood odor, while heptenal’s shorter chain may contribute to sharper, more transient aromas .
- Non-epoxidized aldehydes: (E)-2-heptenal is associated with fresh, grassy notes in tomatoes and noodles but becomes undesirable in oxidized oils .
Analytical Detection and Stability
- GC-MS Conditions : Epoxy-alkenals are analyzed using polar columns (e.g., HP-5MS, ZB-5) with temperature gradients (40–300°C). Decenal requires higher temperatures for elution compared to heptenal .
- Stability : Epoxy-alkenals degrade under light and heat, forming secondary oxidation products. Shorter chains (heptenal) degrade faster than decenal .
Preparation Methods
Synthesis of Deuterated Starting Materials
The incorporation of deuterium at the 4 and 5 positions begins with the preparation of [2,3-2H2]-(E)-2-pentenal, a five-carbon aldehyde. This is achieved through a two-step process:
-
Reduction of 2-pentyn-1-ol : Treatment of 2-pentyn-1-ol with lithium aluminum deuteride (LiAlD4) in anhydrous ether yields [2,3-2H2]-(E)-2-penten-1-ol. The use of LiAlD4 ensures regioselective deuteration at the β and γ positions relative to the hydroxyl group.
-
Oxidation to the aldehyde : The deuterated alcohol is oxidized to [2,3-2H2]-(E)-2-pentenal using activated manganese dioxide (MnO2), a mild oxidizing agent that preserves the alkene’s E-configuration.
Table 1: Reaction Conditions for Deuterated Intermediate Synthesis
Trans-Epoxidation of the Unsaturated Aldehyde
The deuterated (E)-2-pentenal undergoes epoxidation to introduce the oxygen bridge between carbons 4 and 5:
-
Reagents : Alkaline hydrogen peroxide (H2O2, 30% in 0.1 M NaOH) at 0–5°C for 6 hours.
-
Mechanism : The reaction proceeds via a concerted cyclic transition state, favoring trans-epoxide formation due to minimal steric hindrance.
-
Outcome : trans-4,5-Epoxy-[2,3-2H2]-(E)-2-pentenal is obtained with >90% stereoselectivity and 75% isolated yield.
Wittig Reaction for Chain Elongation
To extend the carbon chain and introduce the α,β-unsaturated aldehyde moiety, a Wittig reaction is employed:
-
Ylide preparation : Formylmethylene triphenylphosphorane is generated by deprotonating formylmethyltriphenylphosphonium chloride with sodium hydride (NaH) in tetrahydrofuran (THF).
-
Reaction with epoxide : The deuterated epoxide reacts with the ylide at −20°C for 2 hours, followed by warming to room temperature. This step adds two carbons to the chain, yielding this compound.
Table 2: Wittig Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | −20°C (initial), then RT | Maximizes regioselectivity |
| Solvent | Anhydrous THF | Prevents ylide hydrolysis |
| Reaction time | 2 h at −20°C + 12 h at RT | 88% yield |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of n-hexane and ethyl acetate (9:1 to 4:1). This removes triphenylphosphine oxide and unreacted starting materials.
Spectroscopic Validation
-
GC-MS Analysis : Employing a DB-Wax column (30 m × 0.32 mm × 0.25 μm) with helium carrier gas, the compound elutes at 14.2 min. Negative chemical ionization (NCI) with ammonia enhances sensitivity, achieving a detection limit of 1 pg/μL.
-
1H NMR : The absence of protons at C4 and C5 (δ 3.1–3.3 ppm) confirms deuterium incorporation. The E-configuration is evidenced by coupling constants (J = 15.8 Hz) between C2 and C3.
Table 3: Key Spectral Data for this compound
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 9.51 (d, 1H, CHO), δ 6.25 (dt, 1H, H2), δ 3.28 (m, 2H, H4/H5) | Confirms aldehyde and epoxy groups |
| GC-MS (NCI) | m/z 128 [M−H]−, m/z 130 [M−D]− | Isotopic purity ≥95% |
Discussion of Synthetic Challenges and Optimizations
Deuteration Efficiency
The use of LiAlD4 over LiAlH4 is critical for achieving >98% deuterium incorporation at C4 and C5. Competing reduction pathways are minimized by maintaining anhydrous conditions and low temperatures.
Q & A
Q. What are the key structural and physicochemical properties of trans-4,5-Epoxy-d2-(E)-2-heptenal, and how do they influence analytical detection?
The compound features an epoxide ring at C4-C5, a conjugated E-configured double bond at C2, and deuterium labeling at the 4,5-positions. Its molecular formula is C₇H₈D₂O₂ (MW: 144.18 g/mol). The deuterium labeling reduces isotopic interference in mass spectrometry, enhancing specificity in quantification . Key physicochemical properties include:
- Volatility : Suitable for GC-MS analysis under optimized temperature ramps (e.g., 35°C to 250°C) .
- Reactivity : The epoxide and α,β-unsaturated aldehyde groups make it prone to nucleophilic reactions, necessitating stabilization (e.g., derivatization) during extraction .
Methodological Tip : Use polar GC columns (e.g., DB-FFAP or DB-Wax) with helium carrier gas for optimal resolution. Program temperature ramps at 6–8°C/min to prevent decomposition .
Q. What synthetic strategies are recommended for preparing isotopically labeled this compound?
Deuterated analogs are synthesized via:
Epoxidation : Reaction of (E)-2,4-heptadienal with peracetic acid in deuterated solvent (e.g., D₂O) to introduce deuterium at the 4,5-positions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by isotopic purity verification via NMR (δ 4.5–5.5 ppm for epoxide protons) and GC-MS (monitor m/z 144 [M]⁺) .
Methodological Tip : Use isotope dilution assays (IDA) with deuterated internal standards for precise quantification in complex matrices (e.g., lipid oxidation studies) .
Advanced Research Questions
Q. How can conflicting GC-MS retention index (RI) data for epoxy-alkenals be resolved in cross-laboratory studies?
Discrepancies arise from column phase variations (polar vs. non-polar) and temperature programs. For example:
| Column Type | Active Phase | RI (Literature) | Reference |
|---|---|---|---|
| DB-FFAP | Polar | 2017 | |
| DB-5 | Non-polar | 1382–1390 |
Q. Resolution Strategy :
Q. What experimental designs are critical for studying the compound’s reactivity with biomolecules (e.g., proteins or DNA)?
The α,β-unsaturated aldehyde and epoxide groups react with nucleophiles (e.g., lysine, cysteine). Key steps:
Model Systems : Incubate with bovine serum albumin (BSA) or glutathione (GSH) in pH 7.4 buffer (37°C, 24h).
Detection : Use LC-MS/MS to identify adducts (e.g., m/z shifts for Schiff bases or Michael adducts).
Controls : Include deuterated analogs to distinguish nonspecific binding .
Data Contradiction Note : Reactivity varies with steric hindrance—deuterium labeling at 4,5-positions may reduce epoxide ring-opening rates compared to non-deuterated forms .
Q. How does this compound contribute to lipid oxidation off-flavors, and how can its stability be modeled in food matrices?
The compound is a lipid oxidation byproduct with a metallic odor (detection threshold: 0.33 ppt in air). Stability depends on:
- Matrix pH : Degrades rapidly above pH 6.0.
- Antioxidants : Add α-tocopherol (100 ppm) to suppress formation in lipid-rich systems .
Methodological Tip : Simulate oxidation via accelerated storage trials (e.g., 40°C/75% RH for 4 weeks). Quantify via SPME-GC-MS with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
